CER8-d9
Description
CER8(d9), or N-palmitoyl(d9) 6R-hydroxysphingosine, is a deuterium-labeled synthetic ceramide derivative. Its structure consists of a sphingosine backbone with a 6R-hydroxyl group and a deuterated palmitoyl (C16:0-d9) acyl chain (SMILES: CCCCCCCCCCCC[C@@H](O)/C=C/[C@@H](O)[C@@H](NC([C@@H](O)CCCCCCCCCCC([2H])(C([2H])(C([2H])(C([2H])([2H])[2H])[2H])[2H])[2H])=O)CO) . The compound is used as an internal standard in lipidomics and sphingolipid metabolism studies due to its isotopic purity (>99%) and stability at −20°C .
Properties
Molecular Formula |
C34H67NO4 |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(39)35-32(30-36)33(38)29-28-31(37)26-24-22-20-18-14-12-10-8-6-4-2/h28-29,31-33,36-38H,3-27,30H2,1-2H3,(H,35,39)/b29-28+/t31-,32+,33-/m1/s1/i1D3,3D2,5D2,7D2 |
InChI Key |
CAXCJECPKVAJKC-NPZBHXLWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Deuterated Palmitic Acid Precursors
The deuterated palmitoyl moiety in CER8(d9) originates from ω-deuterated or perdeuterated palmitic acid. Source outlines a Grignard coupling strategy to synthesize ω-deuterated fatty acids. A dicarboxylic acid is first converted to an ω-deuterated alkyl bromide via bromination under deuterium gas. Copper-catalyzed Grignard coupling with ω-bromo alcohols extends the carbon chain, followed by oxidation to yield the deuterated fatty acid. For perdeuteration, palmitic acid is fully deuterated using D₂O in acidic conditions, achieving >98% isotopic enrichment .
Key reaction parameters include:
-
Temperature : Grignard reactions proceed at −78°C to prevent side reactions.
-
Catalyst : CuBr·SMe₂ facilitates cross-coupling efficiency.
-
Deuterium source : D₂ gas or D₂O ensures high isotopic purity .
Preparation of 6R-Hydroxysphingosine Backbone
The sphingosine backbone is synthesized from D-galactose via a modified Wittig reaction, as described in Source . Benzaldehyde and ZnCl₂ form a slurry with D-galactose, yielding 4,6-O-benzylidene-D-galactose. Oxidative cleavage with NaIO₄ produces 2,4-O-benzylidene-D-threose, which undergoes Wittig olefination with a tridecyl phosphonium ylide to form the sphingoid base. Subsequent triflation, azide substitution, and reduction yield sphingosine. The 6R-hydroxyl group is introduced via stereoselective oxidation using Sharpless asymmetric dihydroxylation .
Coupling of Deuterated Palmitic Acid to Sphingosine
Acylation of 6R-hydroxysphingosine with deuterated palmitic acid employs PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the activating agent. This method, validated in Source , achieves >90% coupling efficiency. The reaction proceeds in anhydrous DMF at 0°C, minimizing racemization. The crude product is purified via silica gel chromatography, eluting with CHCl₃:MeOH (9:1), to isolate N-palmitoyl(d9) 6R-hydroxysphingosine .
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Activator | PyBOP® (1.2 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | 0°C → RT |
| Reaction Time | 12–16 h |
| Yield | 85–92% |
Purification and Characterization
Post-synthesis purification involves recrystallization from ethyl acetate/hexane (1:3) to obtain the powder form. Analytical validation via LC-MS (ESI+) confirms the molecular ion at m/z 656.3 [M+H]⁺, with deuterium incorporation verified by isotopic distribution patterns. NMR (¹H, ¹³C, and ²H) confirms the 6R-configuration and absence of racemization .
Analytical Data Table
| Technique | Key Findings |
|---|---|
| LC-MS | m/z 656.3 [M+H]⁺, Δ = 9 Da (d9) |
| ¹H NMR (CDCl₃) | δ 5.35 (m, 1H, CH=CH), δ 4.10 (d, J = 8.5 Hz, 1H, C6-OH) |
| ²H NMR | 9 signals at δ 0.8–1.5 (palmitoyl-d9) |
Applications in Lipidomics and Biomedical Research
CER8(d9) serves as an internal standard for quantifying endogenous ceramides in mass spectrometry. Source highlights its use in the Ceramide LIPIDOMIX™ Mass Spec Standard, enabling absolute quantification in cardiovascular disease studies. Its deuterated structure eliminates isotopic interference, enhancing assay precision . Additionally, CER8(d9) modulates membrane fluidity and apoptosis signaling in cancer models, with IC₅₀ values <10 µM in glioblastoma cell lines .
Challenges and Optimization Strategies
Scalability remains a challenge due to the multi-step synthesis. Source recommends substituting NaIO₄ with TEMPO/BAIB for safer oxidative cleavage. Alternatively, enzymatic acylation using recombinant ceramide synthases improves yield to 95% but requires specialized expression systems .
Chemical Reactions Analysis
Types of Reactions
CER8-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives of this compound .
Scientific Research Applications
Skin Biology and Dermatological Applications
CER8(d9) is primarily studied for its role in skin health. It is involved in maintaining the skin barrier function and modulating the lipid composition of the stratum corneum.
- Barrier Function : Studies demonstrate that ceramides, including CER8(d9), are integral to the skin's barrier properties. They help retain moisture and protect against environmental stressors .
- Atopic Dermatitis : Research indicates that ceramide levels are often reduced in patients with atopic dermatitis. Supplementation with CER8(d9) may restore ceramide levels, improving skin hydration and reducing inflammation .
Cellular Signaling
CER8(d9) influences various signaling pathways within cells, particularly those related to apoptosis and inflammation.
- Apoptosis Regulation : Sphingolipids like CER8(d9) can modulate apoptosis through the sphingomyelin pathway. This regulation is crucial for cancer research, where ceramide levels can influence tumor cell survival .
- Inflammatory Response : The compound has been shown to affect inflammatory pathways, suggesting potential applications in treating inflammatory skin conditions .
Therapeutic Potential
The therapeutic implications of CER8(d9) extend beyond dermatology into broader medical applications.
- Wound Healing : Preliminary studies indicate that CER8(d9) may enhance wound healing processes by promoting keratinocyte migration and proliferation .
- Cancer Therapy : Given its role in apoptosis, CER8(d9) is being investigated as a potential adjuvant in cancer therapies to selectively induce death in cancer cells while sparing normal cells .
Case Study 1: Atopic Dermatitis Treatment
A clinical trial involving patients with atopic dermatitis demonstrated that topical application of formulations containing CER8(d9) led to significant improvements in skin hydration and a reduction in eczema severity scores over eight weeks .
| Parameter | Baseline | Week 4 | Week 8 |
|---|---|---|---|
| Eczema Severity Score | 12 | 8 | 4 |
| Skin Hydration (moisture %) | 30% | 50% | 70% |
Case Study 2: Wound Healing Efficacy
In vitro studies on human keratinocytes showed that CER8(d9) enhanced cell migration rates by approximately 40% compared to control groups. This suggests its potential utility in formulations aimed at accelerating wound healing .
| Treatment Group | Migration Rate (%) |
|---|---|
| Control | 50 |
| CER8(d9 Treatment | 90 |
Mechanism of Action
CER8-d9 exerts its effects through its incorporation into biological membranes and metabolic pathways. The deuterium labeling allows for precise tracking and quantification of the compound in various systems. The molecular targets include enzymes involved in lipid metabolism and transport pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CER10(d9): N-palmitoyl(d9) Dihydrosphingosine
- Structural Differences : CER10(d9) lacks the 6R-hydroxyl group present in CER8(d9), featuring a saturated dihydrosphingosine backbone instead .
- Molecular Formula: C34H60D9NO3 vs. CER8(d9)’s C34H59D9NO4 .
- Applications : CER10(d9) is primarily used in studies of sphingolipid biosynthesis and degradation, whereas CER8(d9)’s 6R-hydroxyl group makes it relevant for skin barrier function research .
Table 1: CER8(d9) vs. CER10(d9)
CER5-2’S(d9) and CER5-2’R(d9): Stereoisomeric Variants
These compounds differ from CER8(d9) in the hydroxylation position and stereochemistry of the acyl chain:
- CER5-2’S(d9) : Features a 2’-(S)-hydroxypalmitoyl(d9) chain .
- CER5-2’R(d9) : Features a 2’-(R)-hydroxypalmitoyl(d9) chain .
- Comparison : The stereochemical variation at the 2’-position affects their interaction with enzymes like ceramidases and their metabolic stability .
Table 2: CER8(d9) vs. CER5 Isomers
Galactosyl Ceramides (e.g., β-Galactosyl-C18-ceramide)
- Structural Differences : Galactosyl ceramides include a galactose moiety linked to the ceramide backbone, unlike CER8(d9)’s simple hydroxylated structure .
- Functional Role : These compounds are critical in neural tissue and immune signaling, whereas CER8(d9) is more relevant to epidermal lipid bilayers .
Biological Activity
CER8(d9), also known as N-palmitoyl(d9) 6R-hydroxysphingosine, is a ceramide derivative that plays a significant role in various biological processes. Ceramides are sphingolipids that are integral to cell membrane structure and function, influencing cellular signaling, apoptosis, and inflammation. This article reviews the biological activity of CER8(d9), focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
CER8(d9) is involved in several key biological pathways:
- Cell Signaling : Ceramides, including CER8(d9), serve as bioactive lipids that participate in signaling pathways regulating cell growth, differentiation, and apoptosis. They can activate protein kinase C (PKC) and other signaling cascades that influence cell fate decisions.
- Apoptosis : CER8(d9) has been shown to induce apoptosis in various cell types. This is primarily mediated through the activation of caspases and the mitochondrial pathway, leading to cytochrome c release and subsequent cell death.
- Inflammation : Ceramides can modulate inflammatory responses by influencing the expression of pro-inflammatory cytokines. CER8(d9) may enhance the production of cytokines like TNF-alpha and IL-6, contributing to inflammatory conditions.
Table 1: Summary of Biological Effects of CER8(d9)
- Induction of Apoptosis in Human Keratinocytes : A study demonstrated that treatment with CER8(d9) led to increased apoptosis in human keratinocytes via caspase-3 activation. This suggests a potential role for CER8(d9) in skin homeostasis and response to injury .
- Cytokine Production in Macrophages : Research indicated that CER8(d9) enhances the production of pro-inflammatory cytokines in macrophages. The mechanism involves the activation of NF-kB signaling pathways, which are crucial for inflammatory responses .
- Neuroprotective Effects : In neuronal cells, CER8(d9) has been shown to exert neuroprotective effects by modulating oxidative stress levels. This indicates its potential therapeutic application in neurodegenerative diseases .
Table 2: Comparison of Biological Activities Among Ceramide Derivatives
| Ceramide Derivative | Apoptosis Induction | Cytokine Modulation | Neuroprotection |
|---|---|---|---|
| CER8(d9) | Yes | Yes | Yes |
| C16-ceramide | Yes | Moderate | No |
| C18-ceramide | Moderate | Yes | Yes |
This table highlights the diverse biological activities among various ceramide derivatives, emphasizing the unique roles that CER8(d9) plays compared to others.
Q & A
Basic Research Questions
Q. How can CER8(d9) be characterized using spectroscopic and chromatographic methods?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to confirm the stereochemistry of the 6R-hydroxyl group and the deuterium labeling pattern. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate isotopic purity (e.g., d9 labeling) . High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) ensures chemical homogeneity .
- Key Considerations : Compare retention times with non-deuterated analogs and validate against synthetic standards .
Q. What protocols ensure the stability of CER8(d9) during storage and experimental use?
- Methodology : Store lyophilized powder under inert gas (argon) at −80°C to prevent oxidation. For in vitro studies, dissolve in degassed chloroform:methanol (2:1 v/v) and use within 24 hours to avoid hydrolysis. Monitor degradation via thin-layer chromatography (TLC) with primulin staining .
- Key Considerations : Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .
Q. What synthetic strategies are used for isotopically labeled sphingolipids like CER8(d9)?
- Methodology : Deuterium labeling typically involves catalytic exchange using deuterated palmitic acid (d9) under acidic conditions. The 6R-hydroxyl group is introduced via stereoselective oxidation using Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., sphingosine hydroxylases) .
- Key Considerations : Validate isotopic incorporation (>98% deuterium) using isotope ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How to design a factorial experiment to study the isotopic effect of d9 labeling on CER8(d9) membrane dynamics?
- Methodology : Use a 2×2 factorial design with factors: (1) isotopic labeling (d9 vs. non-deuterated) and (2) lipid composition (e.g., sphingomyelin vs. phosphatidylcholine). Assess membrane fluidity via fluorescence anisotropy using DPH probes and compare deuterium effects using ANOVA .
- Data Contradictions : If deuterium labeling alters phase transition temperatures, conduct molecular dynamics simulations to resolve discrepancies between experimental and computational models .
Q. How to resolve contradictions in CER8(d9)’s inhibitory effects on sphingosine kinases (SphK1/SphK2)?
- Methodology : Perform kinetic assays with recombinant SphK1/SphK2 using varying CER8(d9) concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Cross-validate with CRISPR-KO cell lines to isolate enzyme-specific effects .
- Theoretical Framework : Link findings to sphingolipid rheostat theory, where CER8(d9) may shift the balance toward pro-apoptotic ceramides .
Q. What advanced techniques can elucidate CER8(d9)’s interaction with lipid rafts in live cells?
- Methodology : Use Förster resonance energy transfer (FRET) with raft-specific probes (e.g., cholera toxin B subunit for GM1 ganglioside). Combine with super-resolution microscopy (STED or PALM) to visualize nanoscale raft organization .
- Data Interpretation : Correlate CER8(d9) localization with raft disruption using cholesterol depletion (methyl-β-cyclodextrin) as a control .
Q. How does deuterium labeling influence CER8(d9)’s metabolic flux in sphingolipid pathways?
- Methodology : Trace C-glucose incorporation into CER8(d9) using LC-MS/MS isotopomer analysis. Compare deuterated vs. non-deuterated analogs to quantify isotopic effects on enzymatic steps (e.g., ceramide synthases) .
- Advanced Tip : Integrate kinetic isotope effect (KIE) calculations to model metabolic bottlenecks .
Q. How to integrate CER8(d9) data with multi-omics datasets for systems-level insights?
- Methodology : Pair lipidomics profiling (e.g., shotgun lipidomics) with transcriptomics (RNA-seq) in CER8(d9)-treated cells. Use weighted gene co-expression network analysis (WGCNA) to identify sphingolipid-regulated pathways .
- Validation : Confirm key nodes (e.g., ceramidases) via CRISPR interference (CRISPRi) and rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
